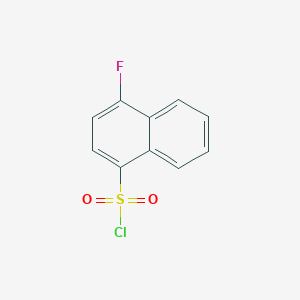

4-fluoronaphthalene-1-sulfonyl Chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoronaphthalene-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFO2S/c11-15(13,14)10-6-5-9(12)7-3-1-2-4-8(7)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFYRYVTYJSUJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379147 | |

| Record name | 4-fluoronaphthalene-1-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316-69-8 | |

| Record name | 4-fluoronaphthalene-1-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 316-69-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Fluoronaphthalene-1-Sulfonyl Chloride: Synthesis, Reactivity, and Applications for Advanced Research

Prepared by a Senior Application Scientist

This guide provides an in-depth technical overview of 4-fluoronaphthalene-1-sulfonyl chloride, a specialized chemical reagent for researchers, chemists, and professionals in drug development. While this compound is commercially available as a reactive building block, its specific applications and synthesis are not extensively detailed in peer-reviewed literature. This document, therefore, synthesizes information from foundational chemical principles and authoritative data on closely related structural analogs to provide a robust and practical guide to its use.

Core Compound Analysis

This compound (CAS No. 316-69-8) is an aromatic sulfonyl chloride featuring a naphthalene core. This structure is notable for two key features: the highly reactive sulfonyl chloride moiety and the fluorinated naphthalene scaffold, which is a known fluorophore. The strategic placement of the fluorine atom can modulate the electronic properties, reactivity, and spectral characteristics of the molecule compared to its non-fluorinated counterparts.

Its primary utility lies in its ability to react with nucleophiles—most notably primary and secondary amines—to form stable sulfonamide linkages. This reactivity makes it a valuable tool for chemical synthesis and bioconjugation.

Physicochemical Properties

The key properties of this compound are summarized below. Note that some values are predicted based on computational models due to a lack of experimentally determined data in published literature.

| Property | Value | Source(s) |

| CAS Number | 316-69-8 | [1][2][3] |

| Molecular Formula | C₁₀H₆ClFO₂S | [1][2][3] |

| Molecular Weight | 244.67 g/mol | [1][2][3] |

| Physical Form | Off-white to faint brown solid | [2] |

| Boiling Point (Predicted) | 352.5 ± 17.0 °C | [1] |

| Density (Predicted) | 1.488 ± 0.06 g/cm³ | [1] |

| LogP (Predicted) | 3.987 | [2] |

Synthesis of this compound

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-stage process: first, the preparation of the 1-fluoronaphthalene precursor, followed by its direct chlorosulfonation.

References

An In-depth Technical Guide to 4-Fluoronaphthalene-1-sulfonyl Chloride: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoronaphthalene-1-sulfonyl chloride, with the CAS number 316-69-8, is a valuable and versatile synthetic intermediate that holds significant promise in the fields of medicinal chemistry, materials science, and chemical biology. Its unique structure, featuring a fluorinated naphthalene core and a reactive sulfonyl chloride moiety, provides a powerful tool for the construction of complex molecular architectures. The fluorine atom can modulate the physicochemical properties of resulting molecules, such as lipophilicity and metabolic stability, which is of particular interest in drug design.[1] The sulfonyl chloride group serves as a highly reactive handle for the introduction of the 4-fluoronaphthylsulfonyl moiety onto a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides. This guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, with a focus on practical insights and detailed experimental considerations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and effective use in chemical synthesis.

| Property | Value | Source |

| CAS Number | 316-69-8 | [2][3][4] |

| Molecular Formula | C₁₀H₆ClFO₂S | [4] |

| Molecular Weight | 244.67 g/mol | [4] |

| Appearance | Solid (form may vary) | |

| Boiling Point | 352.5 ± 17.0 °C (Predicted) | |

| Density | 1.488 ± 0.06 g/cm³ (Predicted) | |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. Moisture sensitive. |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with the readily available starting material, 1-fluoronaphthalene. The overall synthetic strategy involves the sulfonation of 1-fluoronaphthalene to produce the corresponding sulfonic acid, followed by chlorination to yield the desired sulfonyl chloride.

digraph "Synthesis of this compound" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9];

"1-Fluoronaphthalene" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"4-Fluoronaphthalene-1-sulfonic acid" [fillcolor="#FBBC05", fontcolor="#202124"];

"this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"1-Fluoronaphthalene" -> "4-Fluoronaphthalene-1-sulfonic acid" [label="Sulfonation\n(e.g., Chlorosulfonic acid)"];

"4-Fluoronaphthalene-1-sulfonic acid" -> "this compound" [label="Chlorination\n(e.g., Thionyl chloride)"];

}

Caption: Workflow for the evaluation of fluorescent properties.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is corrosive and can cause severe skin burns and eye damage. It is also a respiratory irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek immediate medical attention in all cases of exposure.

The compound is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid. Therefore, it should be stored in a tightly sealed container under a dry, inert atmosphere.

Thermal decomposition may produce toxic and corrosive fumes, including hydrogen chloride, hydrogen fluoride, and sulfur oxides.

Conclusion

This compound is a valuable synthetic building block with significant potential in drug discovery and materials science. Its synthesis, while requiring careful control of reaction conditions, is achievable through established chemical transformations. The reactivity of the sulfonyl chloride group, particularly with amines, provides a straightforward route to a diverse range of sulfonamides. Furthermore, the inherent fluorescent properties of the naphthalene core suggest exciting opportunities for the development of novel fluorescent probes and labeling reagents. As research in these areas continues to expand, the demand for versatile and functionalized building blocks like this compound is expected to grow, making a thorough understanding of its chemistry essential for researchers in the field.

References

An In-depth Technical Guide to 4-Fluoronaphthalene-1-sulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoronaphthalene-1-sulfonyl chloride is a fluorinated aromatic sulfonyl chloride that serves as a valuable building block in medicinal chemistry and organic synthesis. The presence of the naphthalene scaffold, a privileged structure in numerous biologically active compounds, combined with the unique properties imparted by the fluorine atom and the reactive sulfonyl chloride group, makes this reagent a subject of significant interest for the development of novel therapeutics.[1][2][3] The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its applications in the field of drug discovery.

Core Chemical and Physical Properties

This compound is an off-white to faint-colored solid at room temperature.[4] Its core properties are summarized in the table below. The fluorine atom at the 4-position of the naphthalene ring introduces specific electronic effects that can influence the reactivity of the sulfonyl chloride group and the overall properties of the resulting sulfonamide derivatives.

| Property | Value | Source |

| CAS Number | 316-69-8 | [5][6][7] |

| Molecular Formula | C₁₀H₆ClFO₂S | [8] |

| Molecular Weight | 244.67 g/mol | [8] |

| Melting Point | 80.0 - 82.0 °C | |

| Boiling Point | 352.5 ± 17.0 °C (Predicted) | [4][8] |

| Density | 1.488 ± 0.06 g/cm³ (Predicted) | [4][8] |

| Appearance | Off-white to faint solid | [4] |

| Storage Temperature | 2-8°C | [4] |

Synthesis of this compound

Step 1: Sulfonation of 1-Fluoronaphthalene

The first step is the electrophilic sulfonation of 1-fluoronaphthalene to produce 4-fluoronaphthalene-1-sulfonic acid. The regioselectivity of this reaction is crucial, and controlling the reaction conditions (temperature, sulfonating agent) is key to favoring the desired 4-isomer.

Exemplary Protocol (Adapted from similar syntheses):

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool the flask in an ice-salt bath to 0 °C.

-

Add 1-fluoronaphthalene (1.0 eq) to the flask.

-

Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.[10]

-

After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and water.

-

The solid precipitate of 4-fluoronaphthalene-1-sulfonic acid is collected by vacuum filtration.

-

Wash the solid product thoroughly with cold water until the filtrate is neutral to pH paper.

-

Dry the product under vacuum.

Step 2: Chlorination of 4-Fluoronaphthalene-1-sulfonic acid

The second step involves the conversion of the sulfonic acid to the more reactive sulfonyl chloride using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.[9]

Exemplary Protocol (Adapted from similar syntheses):

-

Suspend the crude 4-fluoronaphthalene-1-sulfonic acid from the previous step in a suitable solvent like dichloromethane or chloroform.

-

Add thionyl chloride (1.5-2 equivalents) or phosphorus pentachloride (1.1 equivalents) portion-wise at 0 °C.[9]

-

Stir the mixture at room temperature for 2-4 hours, and then heat to reflux for 1-2 hours until the evolution of gas ceases.

-

Cool the reaction mixture and pour it carefully onto crushed ice.

-

The solid precipitate of this compound is collected by vacuum filtration.

-

Wash the solid product thoroughly with cold water.

-

Dry the product under vacuum. The intermediate is often used immediately in the next step due to its sensitivity to moisture.[10]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region, characteristic of the substituted naphthalene ring system. The fluorine atom will induce further splitting of the signals of the neighboring protons.

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals for the carbon atoms of the naphthalene ring. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single signal, likely a multiplet due to coupling with the adjacent aromatic protons.

-

IR Spectroscopy: The infrared spectrum should show characteristic strong absorption bands for the S=O stretching of the sulfonyl chloride group, typically in the regions of 1375-1400 cm⁻¹ (asymmetric) and 1180-1190 cm⁻¹ (symmetric).

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and the SO₂ group.

Reactivity and Synthetic Applications

The primary utility of this compound in organic synthesis lies in its reactivity as an electrophile, particularly in reactions with nucleophiles. The sulfonyl chloride moiety is a good leaving group, facilitating the formation of new bonds at the sulfur atom.

Sulfonamide Formation

The most common and significant reaction of this compound is its reaction with primary and secondary amines to form the corresponding sulfonamides. This reaction is a cornerstone in the synthesis of a wide range of biologically active molecules.[2] The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Exemplary Protocol for Sulfonamide Synthesis:

-

Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF or acetone) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0 °C.

-

Add the primary or secondary amine (1.0-1.2 eq) and a base such as pyridine or triethylamine (1.5 eq).

-

Allow the reaction mixture to stir at room temperature for several hours or until completion as monitored by TLC.

-

Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude sulfonamide, which can be further purified by recrystallization or column chromatography.

The fluorine substituent at the 4-position can influence the reactivity of the sulfonyl chloride group through its electron-withdrawing inductive effect, potentially making the sulfur atom more electrophilic and accelerating the rate of nucleophilic attack.

Applications in Drug Discovery

The 4-fluoronaphthalene-1-sulfonamide scaffold is of significant interest in medicinal chemistry. The naphthalene core is a feature of many approved drugs, and the sulfonamide group is a well-established pharmacophore with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The addition of a fluorine atom can further enhance the pharmacological profile of these molecules.[3]

While specific drugs derived directly from this compound are not prominently documented in publicly available literature, its utility as a building block is evident from studies on related fluorinated naphthalene sulfonamide derivatives. For instance, naphthalene-1-sulfonamide derivatives bearing a fluorine atom on a phenyl ring have been investigated as potent and selective inhibitors of fatty acid binding protein 4 (FABP4), a therapeutic target for diabetes and atherosclerosis.[14] This highlights the potential of this compound to be used in the synthesis of novel inhibitors for a variety of disease targets.

The strategic placement of the fluorine atom on the naphthalene ring can be used to modulate lipophilicity, improve metabolic stability by blocking potential sites of oxidation, and enhance binding interactions with target proteins through favorable electrostatic or hydrogen bonding interactions.

Safety and Handling

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[7] It may also cause respiratory irritation. Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.[10]

Conclusion

This compound is a valuable and versatile reagent for organic synthesis and drug discovery. Its unique combination of a fluorinated naphthalene core and a reactive sulfonyl chloride functional group provides a powerful tool for the construction of novel sulfonamide derivatives with potential therapeutic applications. Further exploration of the reactivity and biological activity of compounds derived from this building block is a promising avenue for the development of new and improved medicines.

References

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 316-69-8 | CAS DataBase [m.chemicalbook.com]

- 5. This compound | 316-69-8 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. This compound CAS#: 316-69-8 [m.chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR spectrum [chemicalbook.com]

- 12. 1-Naphthalenesulfonyl chloride(85-46-1) 1H NMR [m.chemicalbook.com]

- 13. 2-Naphthalenesulfonyl chloride(93-11-8) 1H NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

4-fluoronaphthalene-1-sulfonyl chloride molecular structure

An In-Depth Technical Guide to 4-Fluoronaphthalene-1-sulfonyl Chloride: Structure, Synthesis, and Applications

Abstract

This compound is a niche yet highly significant chemical intermediate, primarily utilized in the fields of medicinal chemistry and advanced materials science. Its structural combination of a fluorinated naphthalene core and a reactive sulfonyl chloride group makes it a valuable building block for introducing fluoronaphthyl moieties into a diverse range of molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a robust and well-established synthetic protocol, and key characterization techniques. Furthermore, it explores its applications as a precursor to bioactive molecules, particularly in the context of drug discovery, and outlines essential safety and handling procedures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 316-69-8, is an aromatic sulfonyl chloride.[1] The molecule consists of a naphthalene ring system substituted with a fluorine atom at the 4-position and a sulfonyl chloride (-SO₂Cl) group at the 1-position. The presence of the electron-withdrawing fluorine atom and the sulfonyl chloride group significantly influences the electronic properties of the naphthalene ring, making it a versatile reagent in organic synthesis. The fluorine atom can enhance metabolic stability and binding affinity when incorporated into drug candidates, a well-established principle in medicinal chemistry.[2]

The sulfonyl chloride functional group is a potent electrophile, readily reacting with a wide array of nucleophiles—such as amines, alcohols, and phenols—to form stable sulfonamides, sulfonates, and related derivatives. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 316-69-8 | [1][3] |

| Molecular Formula | C₁₀H₆ClFO₂S | [1] |

| Molecular Weight | 244.67 g/mol | [1][4] |

| Synonyms | 4-fluoro-1-naphthalenesulfonyl chloride, 4-fluoronaphthalene-1-sulphonyl chloride | [3][5] |

| Predicted Boiling Point | 352.5 ± 17.0 °C | [1] |

| Predicted Density | 1.488 ± 0.06 g/cm³ | [1] |

| Physical Form | Solid | [6] |

| Classification | Organic Building Block, Fluorinated Building Block, Aryl Sulfonyl Chloride | [7] |

Synthesis and Mechanistic Insights: Chlorosulfonation of 1-Fluoronaphthalene

The most direct and industrially scalable method for preparing this compound is through the electrophilic chlorosulfonation of 1-fluoronaphthalene. This reaction leverages the directing effects of the fluorine substituent on the naphthalene ring.

Mechanism Rationale: In electrophilic aromatic substitution on naphthalene, the incoming electrophile preferentially attacks the α-position (C1, C4, C5, C8) due to the greater stability of the resulting carbocation intermediate. In 1-fluoronaphthalene, the fluorine atom is an ortho-, para-directing deactivator. The incoming electrophile (in this case, ⁺SO₂Cl derived from chlorosulfonic acid) will be directed to the positions ortho and para to the fluorine. The para-position (C4) is sterically more accessible than the ortho-position (C2), leading to the 4-substituted product as the major isomer.

Experimental Protocol

This protocol describes a self-validating system for the synthesis and purification of the target compound.

-

Reaction Setup:

-

In a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize evolving HCl gas), place 1-fluoronaphthalene (1.0 eq).

-

Cool the flask to 0°C in an ice-salt bath.

-

Expertise & Experience: Maintaining a low temperature is critical to minimize the formation of side products, such as the corresponding sulfonic acid and potential disubstituted products. Chlorosulfonic acid is a highly corrosive and reactive reagent.

-

-

Reagent Addition:

-

Slowly add chlorosulfonic acid (HSO₃Cl) (3.0-4.0 eq) dropwise via the dropping funnel over a period of 60-90 minutes, ensuring the internal temperature does not exceed 5°C.

-

Causality: Using an excess of chlorosulfonic acid serves to both drive the reaction to completion and act as the solvent. The slow, controlled addition prevents a dangerous exotherm and ensures selectivity.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2-3 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

-

Work-up and Isolation:

-

Once the reaction is complete, very carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the excess chlorosulfonic acid and precipitates the crude sulfonyl chloride product.

-

Trustworthiness: This quenching step must be performed in a well-ventilated fume hood with extreme caution, as the reaction with water is highly exothermic and releases large volumes of HCl gas.

-

Filter the resulting solid precipitate under vacuum and wash thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes any residual acid.

-

-

Purification:

-

The crude solid can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and tetrahydrofuran, to yield the final product as a solid.[8]

-

Dry the purified solid under vacuum to remove any residual solvent.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the sulfonyl chloride group. Strong characteristic absorption bands will appear in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, corresponding to the asymmetric and symmetric S=O stretching vibrations, respectively.[9] Additional peaks will be present corresponding to the C-F bond and the aromatic C-H and C=C bonds of the naphthalene ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic region of the ¹H NMR spectrum will show a complex pattern of multiplets for the six protons on the naphthalene ring. The chemical shifts will be influenced by the fluorine and sulfonyl chloride groups. Data for the parent 1-fluoronaphthalene shows protons in the range of 7.1 to 8.1 ppm.[10]

-

¹⁹F NMR: A singlet or a complex multiplet (due to coupling with adjacent protons) will be observed, which is characteristic of an aryl fluoride.[11]

-

¹³C NMR: The spectrum will display ten distinct signals for the carbon atoms of the naphthalene ring, with their chemical shifts influenced by the attached substituents.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 244. A characteristic isotopic pattern (M+2 peak) at m/z 246 will also be observed with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.[9]

Applications in Research and Development

The primary value of this compound lies in its role as a versatile synthetic precursor, particularly in the development of novel pharmaceuticals and agrochemicals.

Synthesis of Bioactive Sulfonamides

The sulfonamide functional group is a key pharmacophore found in a wide range of approved drugs.[12] this compound serves as an excellent starting material for synthesizing novel fluorinated sulfonamide derivatives. The reaction with a primary or secondary amine (R¹R²NH) proceeds readily under basic conditions to yield the corresponding sulfonamide.

This pathway is particularly relevant in the design of enzyme inhibitors. For instance, aromatic and heterocyclic sulfonamides are classic structural motifs for inhibitors of carbonic anhydrases, enzymes implicated in conditions like glaucoma and certain types of cancer.[13] The fluoronaphthyl group introduced by this reagent can form specific interactions within an enzyme's active site, potentially enhancing binding affinity and selectivity.

Conceptual Application Pathway

Caption: Use of the title compound to synthesize a potential enzyme inhibitor.

Handling, Safety, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Hazards: It causes severe skin burns and eye damage.[14] It may also cause respiratory irritation.[14] The compound is harmful if swallowed.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (inspect before use), safety goggles, and a lab coat.

-

Handling: Avoid breathing dust, mist, or vapors.[14] Prevent contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] Keep away from moisture, as it can react with water to form the corresponding sulfonic acid and hydrochloric acid.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not empty into drains.[16]

Conclusion

This compound is a specialized reagent with significant potential for the synthesis of complex, high-value molecules. Its defined structure, predictable reactivity, and the advantageous properties conferred by the fluoronaphthyl moiety make it a valuable tool for chemists in drug discovery and materials science. A thorough understanding of its synthesis, characterization, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible application in research and development.

References

- 1. This compound CAS#: 316-69-8 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. 4-fluoro-1-naphthylsulphonyl chloride; 4-ftoronaphthalen-1-sulfonyl chloride; 4-fluoro-naphthalene-1-sulfonyl chloride; 4-fluoro-1-naphthalenesulfonyl chloride; 4-fluoronaphthalene-1-sulphonyl chloride; 4-Fluor-naphthalin-1-sulfonylchlorid; PC7792 | Chemrio [chemrio.com]

- 6. This compound | BoroPharm Inc. [boropharm.com]

- 7. 316-69-8|this compound|BLD Pharm [bldpharm.com]

- 8. rsc.org [rsc.org]

- 9. acdlabs.com [acdlabs.com]

- 10. 1-Fluoronaphthalene(321-38-0) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. d-nb.info [d-nb.info]

- 13. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]

- 14. synquestlabs.com [synquestlabs.com]

- 15. cdn.chemservice.com [cdn.chemservice.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 4-Fluoronaphthalene-1-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 4-fluoronaphthalene-1-sulfonyl chloride, a key intermediate in the development of various pharmaceutical and agrochemical agents. The synthesis is presented as a multi-step process, commencing with the preparation of the starting material, 1-fluoronaphthalene, followed by a regioselective sulfonation, and culminating in the conversion to the final sulfonyl chloride. This document delves into the mechanistic underpinnings of each reaction, offering field-proven insights into experimental choices and providing detailed, step-by-step protocols. All claims are substantiated with citations to authoritative sources, ensuring scientific integrity and trustworthiness.

Introduction: The Significance of this compound

This compound is a valuable building block in medicinal chemistry and materials science. The presence of the fluorine atom can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. The sulfonyl chloride moiety is a versatile functional group that readily reacts with a wide range of nucleophiles, such as amines, alcohols, and phenols, to form sulfonamides, sulfonates, and other sulfur-containing compounds. This reactivity makes it an essential precursor for the synthesis of diverse molecular scaffolds with potential therapeutic applications.

This guide will focus on a logical and experimentally sound three-stage synthesis, designed for both laboratory-scale preparation and potential scale-up.

Overall Synthetic Pathway

The synthesis of this compound can be logically approached in three distinct stages, starting from the readily available 1-naphthylamine.

Starting materials for 4-fluoronaphthalene-1-sulfonyl chloride synthesis

An In-depth Technical Guide to the Synthesis of 4-Fluoronaphthalene-1-sulfonyl Chloride

Introduction

This compound is a key building block in the development of advanced pharmaceutical compounds and functional materials. Its utility stems from the unique properties imparted by the fluorine atom, which can enhance metabolic stability, binding affinity, and lipophilicity in bioactive molecules.[1] The sulfonyl chloride moiety serves as a versatile reactive handle for introducing the fluoronaphthyl group via reactions with amines, alcohols, and other nucleophiles, making it a valuable intermediate for drug discovery programs.[2]

This guide provides a comprehensive overview of the most practical and efficient synthetic strategies for preparing this compound. As a Senior Application Scientist, this document moves beyond simple procedural outlines to delve into the mechanistic rationale behind experimental choices, offering field-proven insights into process optimization, safety, and validation. We will explore the strategic selection of starting materials and provide detailed, step-by-step protocols for the synthesis of the key intermediate, 1-fluoronaphthalene, and its subsequent conversion to the final product.

Chapter 1: Strategic Selection of Starting Materials

The most direct and logical pathway to this compound begins with the precursor, 1-fluoronaphthalene. The primary decision for any research or development team is whether to procure this intermediate commercially or to synthesize it in-house.

-

Commercial Procurement: 1-Fluoronaphthalene is commercially available from various suppliers. For small-scale, exploratory research, direct purchase is often the most time-efficient option. However, for large-scale campaigns or cost-sensitive projects, in-house synthesis can provide significant economic advantages and greater control over the supply chain.

-

In-House Synthesis: When synthesizing the precursor, the most robust and economically viable starting material is 1-naphthylamine .[3][4] The conversion of 1-naphthylamine to 1-fluoronaphthalene is a classic and well-documented transformation known as the Balz-Schiemann reaction. This method offers a short synthetic path, utilizes relatively low-cost reagents, and generally produces the product in high purity with mild reaction conditions.[3][5] An alternative, more modern approach involves the direct fluorination of naphthalene using reagents like Selectfluor, though this can be less cost-effective for large-scale production.[6]

This guide will focus on the 1-naphthylamine-based route due to its scalability, reliability, and extensive documentation in the literature.

Chapter 2: Synthesis of the Key Intermediate: 1-Fluoronaphthalene via the Balz-Schiemann Reaction

The Balz-Schiemann reaction provides an effective method for introducing a fluorine atom onto an aromatic ring. The process involves two main stages: the diazotization of a primary aromatic amine (1-naphthylamine) to form a diazonium salt, followed by the thermal decomposition of the resulting diazonium fluoroborate salt.[3][5]

Mechanism Deep Dive

-

Diazotization: 1-Naphthylamine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). This converts the primary amine group into a diazonium salt (-N₂⁺). The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

-

Fluoroborate Salt Formation: The diazonium salt solution is then treated with fluoroboric acid (HBF₄) or a salt thereof.[3][5] This causes the precipitation of the corresponding diazonium fluoroborate salt (Ar-N₂⁺BF₄⁻), which is significantly more stable than the diazonium chloride salt.

-

Thermal Decomposition (Schiemann Reaction): The isolated and dried diazonium fluoroborate salt is gently heated. It decomposes to yield the desired 1-fluoronaphthalene, nitrogen gas (N₂), and boron trifluoride (BF₃).[4]

Experimental Workflow: 1-Naphthylamine to 1-Fluoronaphthalene

Caption: Workflow for the synthesis of 1-fluoronaphthalene.

Detailed Experimental Protocol: Synthesis of 1-Fluoronaphthalene

This protocol is synthesized from methodologies described in multiple sources.[1][4][7]

-

Diazotization:

-

In a 3 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 300 g (2.09 mol) of 1-naphthylamine to 1500 g of 25% (w/w) hydrochloric acid.[7]

-

Heat the mixture to 75 °C with stirring until all solids dissolve, then cool the resulting solution to below 5 °C in an ice-salt bath.

-

Slowly add a solution of 148 g (2.14 mol) of sodium nitrite in 400 mL of water via the dropping funnel. Maintain the internal temperature below 5 °C throughout the addition.

-

After the addition is complete, continue stirring at low temperature for an additional 30 minutes to ensure the reaction goes to completion. The result is a solution of the diazonium salt.[7]

-

-

Substitution and Isolation:

-

To the cold diazonium salt solution, add 360 g of 45% (w/w) fluoroboric acid solution with vigorous stirring.[7]

-

A precipitate of naphthylamine diazonium salt fluoroborate will form. Continue stirring for 15-20 minutes.

-

Collect the precipitate by vacuum filtration and wash the filter cake with cold water.

-

Dry the filter cake at approximately 50-65 °C to obtain the dry diazonium salt.[1][7] CAUTION: Diazonium salts can be explosive when dry; handle with extreme care and use appropriate safety shields.

-

-

Thermal Decomposition and Purification:

-

Place the dried diazonium salt in a suitable flask for thermal decomposition. Some methods suggest adding the salt slowly to a reactor through which hot air (85-90 °C) is passed to facilitate controlled decomposition.[1][7] An alternative is to heat the salt in an inert, high-boiling solvent like petroleum ether at 75-120 °C.[4]

-

The salt will decompose, releasing nitrogen and boron trifluoride gas, yielding crude 1-fluoronaphthalene as an oily liquid. Ensure the reaction is conducted in a well-ventilated fume hood.

-

Wash the crude product multiple times with pure water, followed by a wash with a dilute sodium carbonate solution to neutralize any residual acid, until the pH is between 6.8 and 7.2.[1]

-

Separate the organic layer and purify by vacuum distillation to obtain high-purity 1-fluoronaphthalene.

-

Data Summary: 1-Fluoronaphthalene Synthesis

| Parameter | Value / Observation | Source(s) |

| Starting Material | 1-Naphthylamine | [3][4] |

| Key Reagents | Sodium Nitrite, Hydrochloric Acid, Fluoroboric Acid | [1][7] |

| Diazotization Temp. | < 5 °C | [1][7] |

| Decomposition Temp. | 75–120 °C | [4] |

| Typical Purity (Post-Distillation) | > 99.5% | [4][7] |

| Appearance | Colorless liquid | [6] |

Chapter 3: The Core Transformation: Chlorosulfonation of 1-Fluoronaphthalene

With high-purity 1-fluoronaphthalene in hand, the final step is the introduction of the sulfonyl chloride group. This is achieved via an electrophilic aromatic substitution reaction using chlorosulfonic acid.

Mechanistic Insights and Regioselectivity

The chlorosulfonation of an aromatic ring involves the attack of an electrophile, typically SO₂Cl⁺ or a related species generated from chlorosulfonic acid, on the electron-rich naphthalene core. The position of this attack is governed by the electronic and steric effects of the substituents already present.

-

Directing Effects: The fluorine atom at the C1 position is an ortho-, para-directing group due to its ability to donate lone-pair electron density via resonance, which stabilizes the intermediate carbocation (the sigma complex). This directs the incoming electrophile to the C2 (ortho) and C4 (para) positions.

-

Steric Hindrance: The C2 position is sterically hindered by the adjacent fluorine atom. Consequently, the electrophilic attack occurs preferentially at the less hindered and electronically activated C4 position. This high regioselectivity is a key advantage of this synthetic route, minimizing the formation of unwanted isomers.[8]

Experimental Workflow: 1-Fluoronaphthalene to this compound

Caption: Workflow for the chlorosulfonation of 1-fluoronaphthalene.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the chlorosulfonation of analogous naphthalene derivatives.[8][9]

-

Reaction Setup:

-

In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 1-fluoronaphthalene (1.0 eq).

-

Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.

-

-

Chlorosulfonation:

-

Slowly add chlorosulfonic acid (2.0–3.0 eq) dropwise via the dropping funnel. CAUTION: Chlorosulfonic acid is highly corrosive and reacts violently with water. The reaction is exothermic; maintain the internal temperature below 5 °C throughout the addition to prevent the formation of side products.[8][9]

-

Once the addition is complete, allow the reaction mixture to stir at 0–5 °C for an additional 1–2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Isolation:

-

Prepare a separate large beaker containing a vigorously stirred mixture of crushed ice and water.

-

Very carefully and slowly, pour the reaction mixture onto the ice-water slurry. This quenching step is highly exothermic and will generate HCl gas; perform this in a highly efficient fume hood.

-

A solid precipitate of this compound will form.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

-

The crude product can be dried under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., hexanes/tetrahydrofuran).[10]

-

Process Optimization and Safety

-

Temperature Control: Maintaining a low temperature (< 5 °C) is the most critical parameter. Higher temperatures can lead to the formation of the undesired 2-isomer and disulfonated byproducts.[8]

-

Anhydrous Conditions: The sulfonyl chloride product is susceptible to hydrolysis back to the sulfonic acid.[9] Ensure all glassware is thoroughly dried and reagents are anhydrous.

-

Reagent Stoichiometry: An excess of chlorosulfonic acid is used to ensure complete conversion of the starting material.[9]

-

Safety: Chlorosulfonic acid is extremely hazardous. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield. The workup must be performed with extreme caution due to the violent reaction with water.

Conclusion

The synthesis of this compound is most effectively achieved through a two-stage process commencing with the economical and scalable production of 1-fluoronaphthalene from 1-naphthylamine via the Balz-Schiemann reaction. Subsequent regioselective chlorosulfonation at the C4 position yields the desired product. Success in this synthesis hinges on meticulous control of reaction temperatures, especially during the exothermic chlorosulfonation and workup steps. By understanding the underlying mechanisms and adhering to the detailed protocols outlined in this guide, researchers and drug development professionals can reliably produce this valuable synthetic intermediate for their advanced applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]

- 3. Prepn process of 1-fluoronaphthalene - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN103664512A - Method for preparing high-purity 1-fluoronaphthalene - Google Patents [patents.google.com]

- 5. CN1887833A - Prepn process of 1-fluoronaphthalene - Google Patents [patents.google.com]

- 6. 1-Fluoronaphthalene - Wikipedia [en.wikipedia.org]

- 7. 1-Fluoronaphthalene synthesis - chemicalbook [chemicalbook.com]

- 8. US3155716A - Preparation of pure alpha-naphthalene sulfonic acid and alpha-naphthol - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

4-Fluoronaphthalene-1-Sulfonyl Chloride: A Technical Guide to its Mechanism of Action and Applications

This guide provides an in-depth exploration of the chemical properties, mechanism of action, and key applications of 4-fluoronaphthalene-1-sulfonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical insights to facilitate its effective use in the laboratory.

Introduction: The Significance of an Activated Naphthalene Scaffold

This compound is a highly reactive aromatic sulfonyl chloride. Its utility in chemical synthesis and biological applications stems from the convergence of three key structural features: the naphthalene core, the highly electrophilic sulfonyl chloride group, and the modulating influence of the fluorine substituent. The naphthalene moiety provides a rigid, hydrophobic scaffold that is inherently fluorescent, making it an attractive building block for fluorescent probes.[1] The sulfonyl chloride is a powerful electrophile, enabling covalent bond formation with a wide range of nucleophiles under mild conditions.[2][3] Finally, the electron-withdrawing nature of the fluorine atom is anticipated to enhance the reactivity of the sulfonyl chloride group, a principle well-established for substituted benzenesulfonyl chlorides.[4] This combination of properties makes this compound a versatile tool for the synthesis of sulfonamides and sulfonate esters, with significant potential in the development of bioactive molecules and analytical reagents.

Core Mechanism of Action: Nucleophilic Substitution at the Sulfonyl Center

The primary mechanism of action of this compound is a nucleophilic substitution reaction at the electron-deficient sulfur atom of the sulfonyl chloride group. This reaction is the foundation for its utility in covalently modifying a variety of molecules.

Reaction with Amines: The Formation of Fluorescent Sulfonamides

The most prevalent application of sulfonyl chlorides is their reaction with primary and secondary amines to yield stable sulfonamide linkages.[3] This reaction is a cornerstone in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in a multitude of therapeutic agents.[5][6]

The reaction proceeds via a nucleophilic attack by the lone pair of electrons on the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion as a leaving group. A base, such as pyridine or triethylamine, is typically included in the reaction mixture to neutralize the hydrochloric acid (HCl) generated, thereby driving the reaction to completion. The reaction is generally more rapid with primary amines compared to the more sterically hindered secondary amines.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fluorescence spectroscopy of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Solvent dependence of the luminescence of N-arylaminonaphthalenesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-Fluoronaphthalene-1-Sulfonyl Chloride

Molecular Structure and Spectroscopic Overview

4-Fluoronaphthalene-1-sulfonyl chloride is an aromatic sulfonyl chloride featuring a naphthalene core, substituted with a fluorine atom at the 4-position and a sulfonyl chloride group at the 1-position. This substitution pattern leads to a complex and informative set of spectra, which are crucial for confirming its identity and purity.

The following sections will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

4-fluoronaphthalene-1-sulfonyl chloride and its derivatives

An In-Depth Technical Guide to 4-Fluoronaphthalene-1-sulfonyl Chloride and Its Derivatives: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

Foreword: The Strategic Value of the Fluorinated Naphthalene Scaffold

In the landscape of medicinal chemistry and materials science, the naphthalenesulfonyl chloride framework serves as a privileged scaffold. Its rigid, aromatic structure provides a well-defined vector for orienting functional groups in three-dimensional space, while the highly reactive sulfonyl chloride handle offers a reliable gateway to a diverse chemical space. The strategic introduction of a fluorine atom, as in This compound , elevates this scaffold's utility significantly. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form key hydrogen bonds and metabolic blocks—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.

This guide provides an in-depth exploration of this compound, moving beyond simple procedural descriptions to elucidate the underlying chemical principles and strategic considerations. It is designed for researchers, scientists, and drug development professionals who seek not only to synthesize derivatives but also to understand the causality behind experimental choices and leverage this versatile building block to its fullest potential.

Part 1: Core Compound Profile: this compound

This compound (CAS No: 316-69-8) is the cornerstone of this guide.[1][2][3][4][5][6][7][8] A thorough understanding of its intrinsic properties is critical before its deployment in synthetic campaigns.

Physicochemical and Spectroscopic Properties

The compound is typically a solid at room temperature and, like most sulfonyl chlorides, is sensitive to moisture.[4][5][7] Its reactivity stems from the electrophilic nature of the sulfur atom, which is rendered highly susceptible to nucleophilic attack.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 316-69-8 | [1][2] |

| Molecular Formula | C₁₀H₆ClFO₂S | [1][4] |

| Molecular Weight | 244.67 g/mol | [1][4] |

| Predicted Boiling Point | 352.5 ± 17.0 °C | [1][6] |

| Predicted Density | 1.488 ± 0.06 g/cm³ | [1] |

Spectroscopic Characterization: A Self-Validating Analysis

While raw spectra are project-specific, the expected spectroscopic signatures provide a reliable method for structural confirmation.

-

¹H NMR: The aromatic region will display a complex series of multiplets for the six naphthalene protons. The fluorine atom at the C4 position will introduce J(H,F) couplings, further splitting the signals of adjacent protons, a key diagnostic feature.

-

¹⁹F NMR: A singlet or a finely split multiplet (due to coupling with aromatic protons) will be observed, confirming the presence and electronic environment of the fluorine atom.

-

¹³C NMR: Ten distinct signals are expected for the naphthalene core carbons. The carbon directly attached to the fluorine atom (C4) will exhibit a large one-bond J(C,F) coupling, which is an unambiguous confirmation of its position.

-

Infrared (IR) Spectroscopy: Two strong, characteristic absorption bands will be present, corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically found around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.[9]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Safety and Handling

As a reactive acylating agent, this compound is corrosive and a lachrymator. It causes severe skin burns and eye damage.[10] All manipulations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The compound should be stored under inert atmosphere in a cool, dry place to prevent decomposition by moisture.[3]

Part 2: Synthesis of the Core Scaffold

The synthesis of this compound is a two-stage process, beginning with the fluorination of the naphthalene core, followed by the introduction of the sulfonyl chloride group. The chosen methodologies prioritize efficiency, regioselectivity, and safety.

Stage 1: Synthesis of 1-Fluoronaphthalene

The traditional Balz-Schiemann reaction has been largely superseded by modern electrophilic fluorinating agents. The use of reagents like Selectfluor provides a more direct and higher-yielding route.[11][12]

-

Causality: Reacting naphthalene directly with an electrophilic fluorine source like Selectfluor is a robust method for producing 1-fluoronaphthalene.[11][12] The reaction proceeds via an electrophilic aromatic substitution mechanism.

Stage 2: Chlorosulfonylation of 1-Fluoronaphthalene

This is a critical electrophilic aromatic substitution reaction where regioselectivity is paramount. The fluorine atom at C4 is an ortho-, para-director, while the naphthalene ring system itself exhibits a strong preference for substitution at the alpha-position (C1) due to the greater stability of the resulting carbocation intermediate. This confluence of directing effects strongly favors the formation of the desired 1,4-substituted product.

-

Causality: Using chlorosulfonic acid as the reagent allows for the direct introduction of the chlorosulfonyl group (–SO₂Cl) onto the electron-rich naphthalene ring. The reaction is typically performed at low temperatures to control its exothermicity and minimize side reactions.

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-fluoronaphthalene (1.0 eq). Dissolve it in a minimal amount of a dry, inert solvent such as dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise via the addition funnel over 30-60 minutes. Caution: This addition is exothermic and releases HCl gas. Ensure efficient stirring and cooling.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the product.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.

-

Drying: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.

Part 3: The Cornerstone Reaction: Synthesis of Sulfonamide Derivatives

The reaction of this compound with primary or secondary amines is the most common and arguably most valuable transformation of this scaffold. It forms a stable sulfonamide linkage, a key functional group in a vast number of therapeutic agents.[9][13]

-

Mechanism: The reaction is a classic nucleophilic substitution. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion, which is an excellent leaving group. A base is required to neutralize the HCl generated in situ, driving the reaction to completion.[9][14]

-

Amine Solution: Dissolve the primary or secondary amine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a suitable base, such as pyridine or triethylamine (1.5 eq), to the stirred solution.[9]

-

Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. The progress should be monitored by TLC or LC-MS until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer it to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x). This sequence removes the base, unreacted amine, and salts.[9]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate/hexanes) to yield the pure sulfonamide derivative.[9]

Part 4: Applications in Drug Discovery and Beyond

The derivatives of this compound are not mere laboratory curiosities; they are potent modulators of biological systems and valuable components in materials science.

The Sulfonamide as a Carboxylic Acid Bioisostere

In drug design, sulfonamides are frequently employed as bioisosteres for carboxylic acids.[13] They share a similar tetrahedral geometry and can act as hydrogen bond acceptors. However, sulfonamides are generally more resistant to metabolic hydrolysis compared to amides or esters and possess a different pKa, which can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[15]

Case Studies & Application Areas

-

CNS Receptor Ligands: The naphthalenesulfonamide scaffold is a proven pharmacophore for CNS targets. For instance, derivatives of 1-naphthalenesulfonyl chloride have been developed as potent and selective ligands for the 5-HT₆ receptor, which is implicated in cognitive dysfunction associated with Alzheimer's disease and schizophrenia.[16] The introduction of the 4-fluoro substituent can further enhance brain penetration and target engagement.

-

Ion Channel Modulators: Aryl sulfonamides have been successfully designed as selective inhibitors of voltage-gated sodium channels like NaV1.7, a key target for the treatment of chronic pain.[17] The 4-fluoronaphthalene-1-sulfonamide core can serve as a starting point for designing novel analgesics.

-

Enzyme Inhibition: The sulfonamide group is a classic zinc-binding group found in many carbonic anhydrase inhibitors. The naphthalene portion of the molecule can be tailored to occupy hydrophobic pockets within an enzyme's active site, leading to potent and selective inhibition.

-

Dye Synthesis: Beyond pharmaceuticals, naphthalenesulfonyl chlorides are crucial intermediates in the synthesis of azo dyes.[18][19] The sulfonyl group enhances water solubility and improves the lightfastness and wash fastness of the dyes, making them more durable for textile applications.[19]

Conclusion

This compound is far more than a simple chemical reagent. It is a strategically designed building block that offers a powerful combination of a rigid, tunable scaffold and a highly versatile reactive handle. Its derivatives have demonstrated significant potential across a spectrum of applications, most notably in the rational design of novel therapeutics. By understanding the principles of its synthesis, reactivity, and the strategic value of its fluorine substituent, researchers can unlock new avenues for innovation in drug discovery, diagnostics, and materials science.

References

- 1. This compound CAS#: 316-69-8 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. 316-69-8|this compound|BLD Pharm [bldpharm.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. This compound | BoroPharm Inc. [boropharm.com]

- 6. chembk.com [chembk.com]

- 7. This compound | New Haven Pharma [newhavenpharma.com]

- 8. This compound|CAS 316-69-8|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. 1-Fluoronaphthalene - Wikipedia [en.wikipedia.org]

- 12. Applications of 1-Fluoronaphthalene_Chemicalbook [chemicalbook.com]

- 13. books.rsc.org [books.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. macmillan.princeton.edu [macmillan.princeton.edu]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Naphthalene-2-Sulfonyl Chloride [anshulchemicals.com]

- 19. nbinno.com [nbinno.com]

Harnessing the Potential of 4-Fluoronaphthalene-1-sulfonyl Chloride in Modern Research

An In-depth Technical Guide for Researchers

Abstract

4-Fluoronaphthalene-1-sulfonyl chloride (FNS-Cl) has emerged as a pivotal reagent in diverse fields of scientific inquiry, from chemical biology to medicinal chemistry and analytical sciences. Its unique bifunctional nature, combining a highly reactive sulfonyl chloride group with a fluorescent and environmentally sensitive fluoronaphthalene core, makes it an exceptionally versatile tool. This guide provides an in-depth exploration of the core applications of FNS-Cl, offering not just protocols but also the underlying scientific rationale to empower researchers in their experimental design. We will delve into its role as a fluorescent labeling agent for proteins, a foundational building block for novel sulfonamide-based therapeutics, and a sensitive derivatizing agent for high-performance liquid chromatography (HPLC).

Introduction: The Molecular Versatility of this compound

This compound (CAS No: 316-69-8, Molecular Formula: C₁₀H₆ClFO₂S) is an aromatic sulfonyl chloride featuring a naphthalene ring system substituted with a fluorine atom.[1][2] The power of this molecule lies in the synergy between its two key functional components:

-

The Sulfonyl Chloride (-SO₂Cl) Group: This is a highly reactive electrophilic moiety. It readily undergoes nucleophilic substitution with primary and secondary amines, alcohols, and phenols to form stable sulfonamide and sulfonate ester bonds, respectively.[3] This reactivity is the cornerstone of its utility in covalent labeling and chemical synthesis.

-

The 4-Fluoronaphthalene Moiety: This rigid, aromatic structure is an intrinsic fluorophore. Upon conjugation to a target molecule, it imparts fluorescent properties that can be exploited for detection and analysis.[4] The fluorescence of naphthalene derivatives is often sensitive to the polarity of the local microenvironment, providing a potential avenue for probing molecular interactions and conformational changes. The fluorine atom also offers a unique spectroscopic handle for ¹⁹F NMR studies, a valuable tool in drug discovery for studying protein-ligand interactions.

This combination of a reactive "warhead" and a reporter "tag" in a single, compact molecule underpins its widespread application in advanced scientific research.

References

An In-depth Technical Guide to the Safe Handling and Application of 4-Fluoronaphthalene-1-Sulfonyl Chloride

Abstract

This technical guide provides a comprehensive overview of 4-fluoronaphthalene-1-sulfonyl chloride, a key intermediate in synthetic and medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, reactivity, and, most critically, its safe handling and application. This document synthesizes technical data with field-proven expertise to ensure that all procedures are presented within a self-validating system of safety and scientific integrity. Key sections include detailed safety protocols, step-by-step experimental procedures for its use in sulfonamide synthesis, and a discussion of its applications, particularly in the development of novel therapeutic agents. All recommendations are grounded in authoritative sources to ensure the highest standards of accuracy and trustworthiness.

Introduction: The Significance of this compound in Modern Chemistry

This compound (CAS No. 316-69-8) is a valuable bifunctional reagent, integrating the unique electronic properties of a fluorinated naphthalene scaffold with the versatile reactivity of a sulfonyl chloride group.[1][2] The incorporation of fluorine into aromatic systems is a widely recognized strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. The sulfonyl chloride moiety serves as a robust electrophile, primarily for the synthesis of sulfonamides, a pharmacophore present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[3]

This guide is structured to provide a holistic understanding of this compound, from its fundamental properties to its practical application in a laboratory setting. The subsequent sections will delve into the critical aspects of its safe handling, grounded in a thorough understanding of its reactivity and potential hazards, and provide detailed protocols for its use in the synthesis of novel chemical entities.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and hazard profile of this compound is paramount for its safe handling. The following tables summarize key data points.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 316-69-8 | [1][2] |

| Molecular Formula | C₁₀H₆ClFO₂S | [1][2] |

| Molecular Weight | 244.67 g/mol | [1][2] |

| Appearance | Solid | [4] |

| Boiling Point | Not Available | [2] |

| Melting Point | Not Available | [2] |

Table 2: Hazard Identification and Safety Information

| Hazard Statement | GHS Classification | Precautionary Measures | Source(s) |

| Causes severe skin burns and eye damage | Skin Corrosion/Irritation, Category 1B | Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. | [5] |

| Causes serious eye damage | Serious Eye Damage/Eye Irritation, Category 1 | Wear eye protection/face protection. | [5] |

| May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | Use only outdoors or in a well-ventilated area. Avoid breathing dust/mist/spray. | [5] |

Core Directive: Safety and Handling

The paramount consideration when working with this compound is the mitigation of risks through stringent adherence to safety protocols. As a sulfonyl chloride, it is inherently reactive, particularly towards nucleophiles, and is classified as a corrosive substance.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent contact and inhalation.

-

Eye and Face Protection: Chemical safety goggles in conjunction with a full-face shield are required at all times.

-

Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., butyl rubber or Viton) are essential. Double gloving is recommended.

-

Respiratory Protection: All manipulations of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

Storage and Incompatibility

Proper storage is crucial to maintain the integrity of the reagent and prevent hazardous reactions.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area, away from sources of ignition.[1] The container must be kept tightly closed to prevent exposure to moisture.

-

Incompatible Materials: this compound is incompatible with strong oxidizing agents, strong bases, and, most notably, water and other protic solvents.[6] Contact with water will lead to hydrolysis, producing corrosive hydrogen chloride gas and the corresponding sulfonic acid.

Spill and Waste Management

In the event of a spill, evacuate the area and ensure adequate ventilation. Small spills of the solid can be carefully swept up, avoiding dust generation, and placed in a designated, labeled waste container. For larger spills or solutions, absorb with an inert, non-combustible material (e.g., sand or vermiculite) and transfer to a sealed container for disposal.

All waste containing this compound or its byproducts should be treated as hazardous waste.[7] It should be collected in a dedicated, properly labeled, and sealed container for halogenated organic waste.[8][9] Do not dispose of this chemical down the drain.

Reactivity Profile and Synthetic Applications

The synthetic utility of this compound is primarily derived from the electrophilicity of the sulfonyl chloride group. Its reaction with primary and secondary amines is a cornerstone for the synthesis of a diverse range of sulfonamides.

General Reaction Scheme: Sulfonamide Formation

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct, driving the reaction to completion.

Figure 1: General workflow for the synthesis of sulfonamides from this compound.

Applications in Drug Discovery

The naphthalene-sulfonamide scaffold is a privileged structure in medicinal chemistry. The introduction of a fluorine atom can enhance the pharmacological profile of these molecules. For instance, naphthalene-sulfonamide derivatives have been investigated as potent inhibitors of various enzymes and receptors implicated in diseases such as cancer and microbial infections.[3] The ability to readily synthesize a library of N-substituted sulfonamides from this compound makes it a valuable tool in lead optimization campaigns.

Experimental Protocols

The following protocol provides a representative procedure for the synthesis of an N-aryl sulfonamide. Disclaimer: This is a generalized procedure and should be adapted and optimized for specific substrates. All work must be conducted in a chemical fume hood with appropriate PPE.

Synthesis of N-Phenyl-4-fluoronaphthalene-1-sulfonamide

This protocol details the reaction of this compound with aniline.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.05 eq)

-

Pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM.

-

Addition of Reagents: To the stirred solution, add aniline followed by the dropwise addition of pyridine.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Figure 2: Step-by-step workflow for the synthesis of N-Phenyl-4-fluoronaphthalene-1-sulfonamide.

Conclusion

This compound is a potent and versatile reagent for the synthesis of novel sulfonamides, with significant applications in drug discovery and development. Its reactivity, however, necessitates a thorough understanding of its hazards and the implementation of rigorous safety protocols. This guide has provided a comprehensive framework for the safe handling and effective utilization of this compound. By adhering to the principles of proactive risk assessment, proper use of personal protective equipment, and careful execution of experimental procedures, researchers can confidently and safely harness the synthetic potential of this compound.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Substituted-N-(4-Hydroxynaphthalen-1-yl)arylsulfonamides as a Novel Class of Selective Mcl-1 Inhibitors: Structure-Based Design, Synthesis, SAR, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synquestlabs.com [synquestlabs.com]

- 6. This compound | New Haven Pharma [newhavenpharma.com]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 9. 7.2 Organic Solvents [ehs.cornell.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Substituted-4-fluoronaphthalene-1-sulfonamides

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Significance of the Sulfonamide Linkage in Modern Chemistry